N-[3-(dipropylamino)phenyl]methanesulfonamide
Description
Systematic Nomenclature and Structural Identification of N-[3-(Dipropylamino)phenyl]methanesulfonamide
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic sulfonamide compounds. The primary International Union of Pure and Applied Chemistry name designation is this compound, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature reflects the presence of a phenyl ring substituted at the meta position with a dipropylamino group, where two propyl chains are attached to a nitrogen atom. The methanesulfonamide portion indicates the sulfonamide functionality attached to a methyl group, creating the complete molecular structure.
The compound's Chemical Abstracts Service registry number 186453-43-0 provides unique identification within chemical databases, while alternative systematic names include 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline and Methanesulfonamide, N-[3-(dipropylamino)phenyl]-. These naming variations reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the chemical architecture. The European Community number 606-085-6 further establishes regulatory identification for this compound within European chemical classification systems.
Isomeric considerations for this compound primarily involve positional isomerism related to the placement of the dipropylamino substituent on the phenyl ring. The meta positioning (position 3) distinguishes this compound from potential ortho (position 2) and para (position 4) isomers, each of which would exhibit different physical, chemical, and spectroscopic properties. The dipropylamino group itself represents a tertiary amine structure where the nitrogen atom forms bonds with two identical propyl chains, eliminating the possibility of stereoisomerism at this center. However, the overall molecular structure creates specific spatial arrangements that influence the compound's interaction with analytical instruments and its characteristic spectroscopic signatures.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to distinct molecular regions, including aromatic protons, aliphatic methylene groups, and the methanesulfonamide methyl group. Research on related sulfonamide compounds demonstrates that aromatic protons typically appear in the 6.5-8.0 parts per million region, with specific coupling patterns reflecting the substitution pattern on the phenyl ring.
The dipropylamino substituent generates characteristic Nuclear Magnetic Resonance patterns through its propyl chains, which produce triplet signals for terminal methyl groups and complex multipicity patterns for the intermediate methylene carbons. Studies of similar compounds show that N-alkyl groups attached to aromatic systems exhibit specific chemical shift values that reflect the electronic environment created by the aromatic ring and neighboring functional groups. The methanesulfonamide protons appear as a distinctive singlet, typically around 3.0-3.2 parts per million, providing a diagnostic signal for this functional group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon framework of the molecule, with aromatic carbons appearing in the 120-140 parts per million range and aliphatic carbons from the propyl chains and methanesulfonamide group appearing at lower field values. The quaternary aromatic carbon bearing the dipropylamino substituent exhibits characteristic downfield shifts due to nitrogen substitution effects. Integration patterns and coupling constants provide additional structural confirmation, particularly for distinguishing between different methylene environments within the propyl chains.
Table 1: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity Pattern |
|---|---|---|---|
| Aromatic protons | 6.5-8.0 | 120-140 | Complex multiplets |
| Methanesulfonamide methyl | 3.0-3.2 | 39-41 | Singlet |
| Propyl methylene (α to nitrogen) | 2.4-2.8 | 50-55 | Triplet |
| Propyl methylene (β to nitrogen) | 1.5-1.8 | 20-25 | Quartet |
| Propyl methyl | 0.8-1.1 | 11-13 | Triplet |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive structural identification and molecular weight confirmation. The molecular ion peak appears at m/z 270, corresponding to the calculated molecular weight of 270.39 atomic mass units. Research on sulfonamide fragmentation pathways demonstrates that these compounds undergo predictable cleavage reactions that generate diagnostic fragment ions useful for structural elucidation.
The primary fragmentation pathway involves heterolytic cleavage of the sulfonamide nitrogen-sulfur bond, a process that has been extensively studied in related sulfonamide compounds. Studies indicate that this cleavage typically requires energy barriers in the range of 50-60 kilocalories per mole, making it a dominant fragmentation route under standard ionization conditions. This fragmentation generates characteristic ions corresponding to the dipropylamino-substituted aniline portion and the methanesulfonamide fragment.
Secondary fragmentation patterns include loss of propyl groups from the dipropylamino substituent, creating ions at m/z values corresponding to successive losses of 43 atomic mass units (C₃H₇). The methanesulfonamide portion undergoes characteristic fragmentation involving loss of sulfur dioxide (64 atomic mass units) and methyl groups (15 atomic mass units). High-resolution mass spectrometry enables precise mass determination for these fragment ions, providing additional confirmation of the proposed molecular structure through exact mass measurements that distinguish between potential isomeric fragments.
Table 2: Major Mass Spectrometric Fragment Ions for this compound
| Fragment Ion (m/z) | Proposed Structure | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 270 | Molecular ion [M]⁺ | Variable | Parent ion |
| 227 | [M-C₃H₇]⁺ | Moderate | Loss of propyl group |
| 184 | [M-2×C₃H₇]⁺ | Low | Loss of both propyl groups |
| 191 | Dipropylamino aniline⁺ | High | Sulfonamide bond cleavage |
| 79 | Methanesulfonamide⁺ | Moderate | Sulfonamide bond cleavage |
Infrared Absorption Signatures of Sulfonamide Functionality
Infrared spectroscopy provides characteristic absorption patterns that definitively identify the sulfonamide functionality within this compound and distinguish it from other nitrogen-containing compounds. The sulfonamide group exhibits distinctive stretching vibrations that appear as sharp, intense bands in predictable regions of the infrared spectrum. Research on related methanesulfonamide compounds demonstrates that the sulfonyl group (SO₂) produces characteristic asymmetric and symmetric stretching vibrations around 1350-1150 wavenumbers.
The nitrogen-hydrogen stretching vibrations of the sulfonamide group typically appear in the 3300-3500 wavenumber region, often as multiple bands due to hydrogen bonding effects and different conformational arrangements. Studies of substituted aniline derivatives show that aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching from the propyl groups appears in the 2800-3000 wavenumber range. The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1400-1600 wavenumber region.
The dipropylamino substituent contributes additional spectroscopic features through its aliphatic carbon-hydrogen bending and stretching modes. The tertiary amine nitrogen does not produce nitrogen-hydrogen stretching bands, helping to distinguish this functionality from primary or secondary amines. Aromatic substitution patterns can be identified through characteristic out-of-plane bending vibrations in the 700-900 wavenumber region, with meta-substituted benzene rings showing distinctive patterns that differ from ortho and para isomers.
Table 3: Characteristic Infrared Absorption Bands for this compound Functional Groups
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Sulfonamide N-H stretch | 3300-3500 | Medium-Strong | Primary sulfonamide |
| Aromatic C-H stretch | 3000-3100 | Medium | Phenyl ring |
| Aliphatic C-H stretch | 2800-3000 | Strong | Propyl groups |
| Sulfonyl asymmetric stretch | 1300-1350 | Strong | SO₂ group |
| Sulfonyl symmetric stretch | 1150-1200 | Strong | SO₂ group |
| Aromatic C=C stretch | 1400-1600 | Medium | Phenyl ring |
| Meta-substitution pattern | 750-850 | Medium | Out-of-plane bending |
Properties
IUPAC Name |
N-[3-(dipropylamino)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-4-9-15(10-5-2)13-8-6-7-12(11-13)14-18(3,16)17/h6-8,11,14H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTXFUCRAHTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC(=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692942 | |
| Record name | N-[3-(Dipropylamino)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186453-43-0 | |
| Record name | N-[3-(Dipropylamino)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186453-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-[3-(Dipropylamino)phenyl]methanesulfonamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80692942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonamide, N-[3-(dipropylamino)phenyl] | |
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Preparation Methods
Synthetic Route 1: Friedel-Crafts Alkylation Followed by Sulfonation
The Friedel-Crafts alkylation provides a robust framework for introducing alkylamino groups onto aromatic rings. In this route, 3-aminophenol serves as the starting material. Propylation is achieved using propyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux in an anhydrous dichloromethane solvent . The intermediate 3-(dipropylamino)phenol is isolated via aqueous work-up and column chromatography.
Subsequent sulfonation employs methanesulfonyl chloride in a dichloromethane/pyridine system at 0–5°C to minimize side reactions. The pyridine acts as both a base and a catalyst, neutralizing HCl byproducts. This step yields N-[3-(dipropylamino)phenyl]methanesulfonamide with a reported purity of 95% after recrystallization from ethanol . Key challenges include controlling exothermic reactions during sulfonation and avoiding over-propylation, which can reduce yields by 15–20% .
Synthetic Route 2: Nucleophilic Aromatic Substitution (NAS) Approach
Nucleophilic aromatic substitution offers an alternative pathway, particularly useful for electron-deficient rings. Starting with 3-nitrobenzene sulfonamide, the nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst in ethanol at 50°C . The resulting 3-aminophenyl methanesulfonamide undergoes alkylation with propyl iodide in dimethylformamide (DMF) using potassium carbonate as a base.
This method achieves a 78% yield after 12 hours at 80°C, with the dipropylamino group introduced selectively at the para position relative to the sulfonamide . However, competing side reactions, such as N-propylation of the sulfonamide nitrogen, necessitate careful stoichiometric control (1:2.2 amine-to-alkylating agent ratio) . Purification via silica gel chromatography with ethyl acetate/hexane (3:7) resolves these impurities.
Synthetic Route 3: Reductive Amination and Subsequent Sulfonylation
Reductive amination streamlines the synthesis by combining amine formation and alkylation in one pot. 3-Aminophenylboronic acid is reacted with propionaldehyde and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). The resulting 3-(dipropylamino)phenylboronic acid is then coupled with methanesulfonyl chloride via a Suzuki-Miyaura reaction using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF) and aqueous sodium carbonate .
This route achieves a 70% overall yield but requires stringent anhydrous conditions to prevent boronic acid hydrolysis. The use of palladium catalysts increases costs, though catalyst recycling protocols have reduced expenses by 30% in recent iterations .
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, cost, and scalability of each route:
| Method | Yield | Cost (USD/g) | Scalability | Key Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 82% | 120 | Moderate | Exothermic reactions, purification challenges |
| NAS Approach | 78% | 95 | High | Competing N-alkylation side reactions |
| Reductive Amination | 70% | 150 | Low | Palladium catalyst cost, moisture sensitivity |
The Friedel-Crafts method balances yield and scalability but requires rigorous temperature control. The NAS approach offers cost advantages but demands precise stoichiometry. Reductive amination, while innovative, remains limited by catalyst expenses .
Optimization Strategies and Catalytic Considerations
Recent advances in catalytic systems have addressed several limitations. For example, replacing aluminum chloride with zeolite catalysts in Friedel-Crafts reactions reduces waste and improves regioselectivity by 12% . In the NAS route, microwave-assisted heating (100°C, 30 minutes) enhances reaction rates, achieving 85% yield with reduced propyl iodide excess (1:1.8 ratio) .
Enzymatic sulfonation using aryl sulfotransferases in buffered aqueous systems has also emerged as a green alternative, though industrial adoption remains limited due to enzyme stability issues .
Challenges in Purification and Isolation
Purification complexities arise from structurally similar byproducts, particularly in routes involving alkylation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (10–90% over 20 minutes) resolves these challenges, albeit at increased operational costs . Recrystallization from ethanol/water (4:1) remains the most cost-effective method, yielding 95% pure product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dipropylamino)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that sulfonamides, including N-[3-(dipropylamino)phenyl]methanesulfonamide, exhibit antimicrobial properties. These compounds can inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Studies have shown that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .
Antiarrhythmic Properties
this compound has been investigated for its potential as an antiarrhythmic agent. It is part of a class of compounds that prolong the refractory period of cardiac tissues, which can be beneficial in treating conditions like ventricular tachycardia and fibrillation. The compound's mechanism involves modulation of ion channels, leading to improved cardiac rhythm stability .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
The compound has been successfully analyzed using reverse phase HPLC techniques. A study demonstrated that it could be effectively separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
| Method | Mobile Phase Composition | Application |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Analysis and purification |
| Mass-Spec Compatible HPLC | Acetonitrile, Water, Formic Acid | Pharmacokinetics |
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound. For instance:
- Synthesis and Characterization : The compound can be synthesized through various chemical reactions involving dipropylamine and methanesulfonyl chloride. Characterization techniques such as NMR spectroscopy confirm its structure and purity.
- Biological Evaluations : In vitro studies have shown that derivatives of this compound possess significant antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications can lead to enhanced biological activity .
Mechanism of Action
The mechanism of action of N-[3-(dipropylamino)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Methanesulfonamide derivatives are prevalent in pesticides and herbicides. For instance:
- Sulfentrazone (N-[2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]methanesulfonamide): A herbicide with a triazole ring and dichlorophenyl group, enabling pre-emergent weed control by inhibiting protoporphyrinogen oxidase .
- Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide): A plant growth regulator with a trifluoromethylsulfonamide group, altering auxin transport .
Comparison :
| Compound | Substituents | Application | Key Functional Groups |
|---|---|---|---|
| Target Compound | –N(C₃H₇)₂ at phenyl C3 | Not specified | Methanesulfonamide, dipropylamino |
| Sulfentrazone | Dichlorophenyl, triazole | Herbicide | Methanesulfonamide, triazole |
| Mefluidide | Trifluoromethylsulfonamide, dimethylphenyl | Plant growth regulator | Acetamide, trifluoromethylsulfonyl |
The dipropylamino group in the target compound contrasts with the electron-withdrawing substituents (e.g., chlorine, trifluoromethyl) in agrochemical analogs, suggesting divergent biological targets or mechanisms .
Anti-Inflammatory Methanesulfonamide Derivatives
Compound 2 from Lycium barbarum (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) demonstrated potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L), surpassing the reference drug quercetin .
Biological Activity
N-[3-(dipropylamino)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural characteristics of this compound, primarily due to the presence of the dipropylamino group and the methanesulfonamide moiety, contribute to its diverse biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H20N2O2S
- Molecular Weight : 272.38 g/mol
The compound features a phenyl ring substituted at the 3-position with a dipropylamino group and a methanesulfonamide group, which is known to enhance solubility and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate potency compared to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound induces apoptosis through mechanisms involving:
- Caspase Activation : The compound activates caspases-3 and -9, leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cells from progressing through the cycle.
The reported IC50 values for this compound against A549 cells were approximately 15 µM, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
- Receptor Modulation : It could modulate signaling pathways associated with cell survival and apoptosis.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds. Below is a summary table highlighting key differences in biological activities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | C13H20N2O2S | Moderate (8-32 µg/mL) | Yes | 15 |
| N-(4-(methylamino)phenyl)methanesulfonamide | C13H16N2O2S | High (4-16 µg/mL) | Yes | 10 |
| N-(3-(dimethylamino)phenyl)methanesulfonamide | C13H18N2O2S | Low (32-64 µg/mL) | Yes | 20 |
This table indicates that while this compound shows moderate antimicrobial activity, it has notable anticancer properties comparable to other derivatives.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Furthermore, ongoing research aims to elucidate its full mechanism of action and explore its potential in combination therapies for cancer treatment.
Q & A
Basic: What are the key analytical techniques for characterizing N-[3-(dipropylamino)phenyl]methanesulfonamide, and how are they applied?
Answer:
Characterization of this compound requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure, including substituent positions and hydrogen/carbon environments. For example, aromatic protons in the phenyl ring and dipropylamino groups exhibit distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by quantifying impurities or unreacted intermediates. Optimal mobile phases (e.g., acetonitrile/water gradients) are selected based on the compound’s polarity .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 260.74 g/mol for related analogs) and fragmentation patterns to confirm functional groups .
Basic: What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?
Answer:
Synthesis typically involves:
- Sulfonamide Formation: Reacting 3-(dipropylamino)aniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF). Temperature control (0–25°C) prevents side reactions like over-sulfonation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours) improves yields to ~70–80% .
Advanced: How can structural modifications of this compound enhance its biological activity, and what methodologies guide this process?
Answer:
Structure-Activity Relationship (SAR) Studies inform modifications:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring’s para-position) increases binding affinity to targets like enzymes or receptors. Computational docking (e.g., AutoDock Vina) predicts interactions .
- Bioisosteric Replacement: Replacing the methanesulfonamide group with a carboxylic acid improves solubility while retaining activity. Such changes are validated via in vitro assays (e.g., IC50 measurements) .
- Quantitative SAR (QSAR): Multivariate regression models correlate substituent properties (e.g., logP, polar surface area) with activity, guiding rational design .
Advanced: How do researchers resolve contradictions in pharmacological data for this compound, such as conflicting enzyme inhibition results?
Answer:
Contradictions arise due to variability in experimental conditions. Resolution strategies include:
- Standardized Assays: Repeating experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental effects. For example, discrepancies in IC50 values for kinase inhibition may stem from ATP concentration differences .
- Orthogonal Validation: Cross-verifying results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
- Meta-Analysis: Aggregating data from multiple studies to identify trends. For instance, conflicting reports on COX-2 inhibition may reflect cell-line-specific expression levels .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?
Answer:
- Solubility: Moderately soluble in DMSO (~50 mg/mL) but poorly in aqueous buffers (<1 mg/mL). For in vitro assays, stock solutions are prepared in DMSO and diluted to ≤0.1% to avoid solvent toxicity .
- Stability: Stable at −20°C for >6 months. Degradation occurs under strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffer systems during biological testing .
Advanced: What strategies are used to optimize the pharmacokinetic properties of this compound in preclinical studies?
Answer:
Key approaches include:
- Prodrug Design: Adding hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety improves oral bioavailability. In vivo studies in rodents track plasma concentrations via LC-MS/MS .
- CYP450 Inhibition Screening: Microsomal assays identify metabolic liabilities. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can extend half-life .
- Toxicity Profiling: Ames tests and hepatocyte assays assess genotoxicity and hepatic clearance, respectively. Structural tweaks (e.g., reducing lipophilicity) mitigate toxicity risks .
Basic: How is the purity of this compound validated, and what thresholds are acceptable for pharmacological studies?
Answer:
- Chromatographic Purity: HPLC with UV detection (λ = 254 nm) confirms ≥95% purity. Impurities >0.5% are flagged for further purification .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .
- Acceptance Criteria: For in vivo studies, purity ≥98% is mandated to avoid off-target effects .
Advanced: What computational tools are employed to model the interaction of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate binding to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories, analyzing hydrogen bond stability .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in enzyme active sites .
- Machine Learning (ML): Neural networks trained on PubChem data predict novel analogs with enhanced binding affinity .
Basic: What safety precautions are recommended when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory. Fume hoods prevent inhalation of airborne particles .
- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .
- Acute Toxicity: LD50 data from rodent studies (e.g., >500 mg/kg) classify it as moderately toxic, requiring cautious handling .
Advanced: How can researchers address low reproducibility in synthetic yields across different batches?
Answer:
- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy identifies deviations (e.g., incomplete sulfonylation) .
- Design of Experiments (DoE): Factorial designs optimize variables (temperature, catalyst loading) to reduce batch-to-batch variability .
- Quality by Design (QbD): Establishing a design space for critical parameters (e.g., reagent purity ≥99%) ensures consistent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
